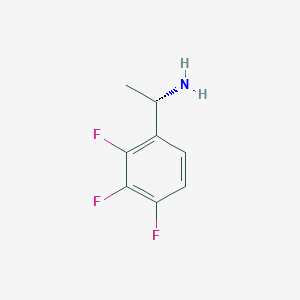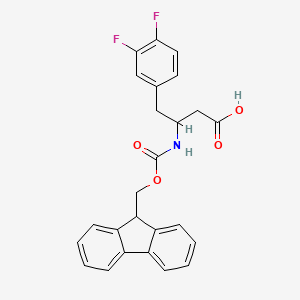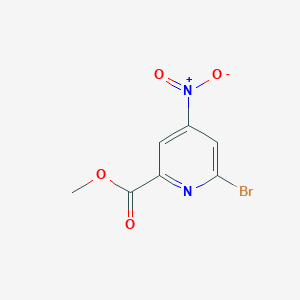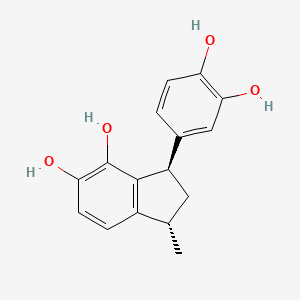
3-(3,4-Dihydroxyphenyl)-2,3-dihydro-1-methyl-1H-indene-4,5-diol, trans
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(3,4-Dihydroxyphenyl)-2,3-dihydro-1-methyl-1H-indene-4,5-diol, trans is a complex organic compound characterized by its unique structure, which includes multiple hydroxyl groups and an indene backbone. This compound is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3,4-Dihydroxyphenyl)-2,3-dihydro-1-methyl-1H-indene-4,5-diol, trans typically involves multi-step organic reactions. One common method includes the use of indole derivatives as starting materials. The Fischer indole synthesis is often employed, where cyclohexanone and phenylhydrazine hydrochloride react under acidic conditions to form the indole structure . Further functionalization of the indole ring through hydroxylation and methylation steps leads to the final compound.
Industrial Production Methods
Industrial production of this compound may involve the use of high-density whole-cell biocatalysts, such as recombinant Escherichia coli expressing specific enzymes. These biocatalysts can facilitate the synthesis under optimized conditions, including controlled pH, temperature, and substrate concentrations .
Análisis De Reacciones Químicas
Types of Reactions
3-(3,4-Dihydroxyphenyl)-2,3-dihydro-1-methyl-1H-indene-4,5-diol, trans undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydro derivatives.
Substitution: Electrophilic substitution reactions can occur on the aromatic ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents like sodium borohydride for reduction, and electrophiles like halogens for substitution reactions .
Major Products
The major products formed from these reactions include quinones, dihydro derivatives, and halogenated compounds, depending on the specific reaction conditions and reagents used .
Aplicaciones Científicas De Investigación
3-(3,4-Dihydroxyphenyl)-2,3-dihydro-1-methyl-1H-indene-4,5-diol, trans has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules.
Biology: Studied for its potential antioxidant and anti-inflammatory properties.
Medicine: Investigated for its potential therapeutic effects in treating diseases such as Parkinson’s disease.
Industry: Utilized in the development of new materials with specific chemical properties.
Mecanismo De Acción
The mechanism of action of 3-(3,4-Dihydroxyphenyl)-2,3-dihydro-1-methyl-1H-indene-4,5-diol, trans involves its interaction with various molecular targets and pathways. The compound can act as an antioxidant by scavenging free radicals and inhibiting oxidative stress. It may also modulate specific signaling pathways involved in inflammation and cell proliferation .
Comparación Con Compuestos Similares
Similar Compounds
3,4-Dihydroxyphenylalanine (L-DOPA): A precursor to dopamine, used in the treatment of Parkinson’s disease.
Caffeic Acid: Known for its antioxidant properties and used in various health supplements.
Catechin: A flavonoid with antioxidant and anti-inflammatory properties.
Uniqueness
3-(3,4-Dihydroxyphenyl)-2,3-dihydro-1-methyl-1H-indene-4,5-diol, trans is unique due to its indene backbone, which provides distinct chemical reactivity and biological activity compared to other similar compounds. Its multiple hydroxyl groups also contribute to its potent antioxidant properties .
Propiedades
Fórmula molecular |
C16H16O4 |
|---|---|
Peso molecular |
272.29 g/mol |
Nombre IUPAC |
(1S,3R)-3-(3,4-dihydroxyphenyl)-1-methyl-2,3-dihydro-1H-indene-4,5-diol |
InChI |
InChI=1S/C16H16O4/c1-8-6-11(9-2-4-12(17)14(19)7-9)15-10(8)3-5-13(18)16(15)20/h2-5,7-8,11,17-20H,6H2,1H3/t8-,11+/m0/s1 |
Clave InChI |
WOOMYYHYWLXERO-GZMMTYOYSA-N |
SMILES isomérico |
C[C@H]1C[C@@H](C2=C1C=CC(=C2O)O)C3=CC(=C(C=C3)O)O |
SMILES canónico |
CC1CC(C2=C1C=CC(=C2O)O)C3=CC(=C(C=C3)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


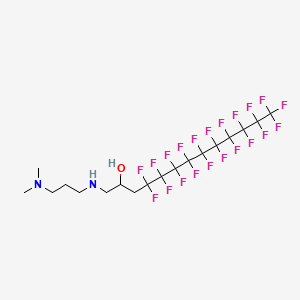
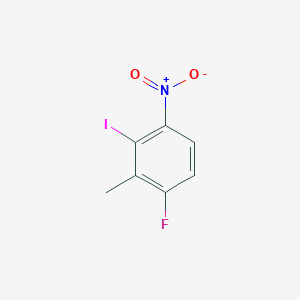


![6-Nitro-1-((2-phenylimidazo[1,2-a]pyridin-3-yl)methyl)-1H-indazole](/img/structure/B12844166.png)
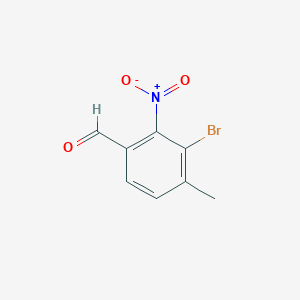
![2-Chloro-3-cyclopropyl-3H-imidazo[4,5-b]pyridine](/img/structure/B12844185.png)

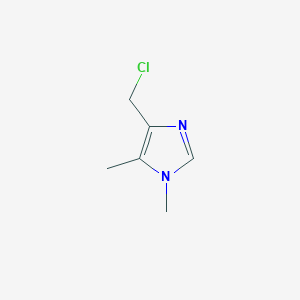
![1-(3-Chloro-4-[(cyclopropylamino) methyl]phenyl)ethanone](/img/structure/B12844208.png)

